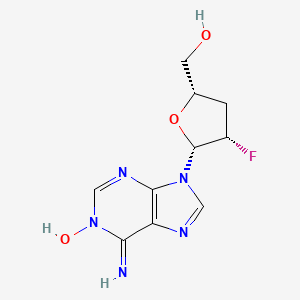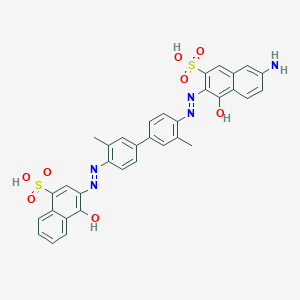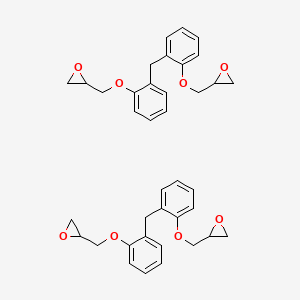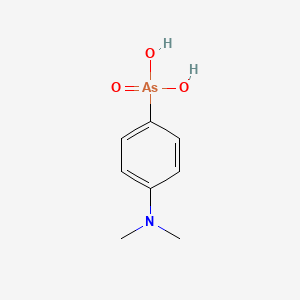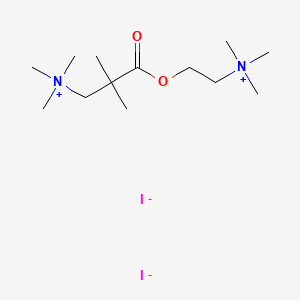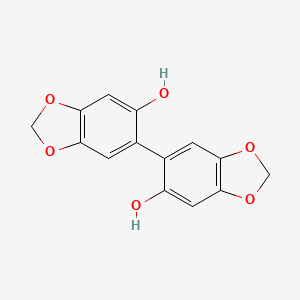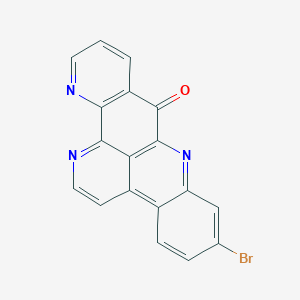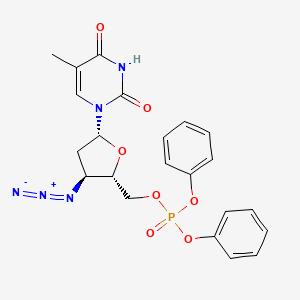![molecular formula C16H22O10 B12806896 (5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)
(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Swertiamarin is a secoiridoid glycoside primarily extracted from the Indian medicinal plant Enicostema axillare (Lam). It is known for its diverse biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects . Swertiamarin has been traditionally used in various folk medicines and has gained attention for its potential therapeutic applications.
Preparation Methods
Swertiamarin can be isolated from plants like Enicostema littorale and Swertia chirata. The extraction process typically involves the use of solvents such as methanol or ethanol. The plant material is dried, powdered, and subjected to solvent extraction. The extract is then purified using techniques like liquid chromatography .
For industrial production, High-Performance Liquid Chromatography (HPLC) is commonly used to ensure the purity and consistency of swertiamarin. The mobile phase often consists of methanol and water in varying ratios .
Chemical Reactions Analysis
Swertiamarin undergoes various chemical reactions, including:
Oxidation: Swertiamarin can be oxidized to form gentianine, a compound with significant pharmacological activities.
Reduction: Reduction of swertiamarin can yield erythrocentaurin, another bioactive compound.
Substitution: Swertiamarin can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are gentianine and erythrocentaurin .
Scientific Research Applications
Chemistry: Swertiamarin is used as a lead compound in the synthesis of new pharmacologically active molecules.
Medicine: Swertiamarin exhibits hepatoprotective, antidiabetic, and anti-inflammatory properties. .
Mechanism of Action
Swertiamarin exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Swertiamarin is often compared with other secoiridoid glycosides like amarogentin and gentiopicroside. While all these compounds exhibit similar biological activities, swertiamarin is unique due to its broader range of therapeutic effects and higher bioavailability .
Similar Compounds
Amarogentin: Known for its anticancer and hepatoprotective properties.
Gentiopicroside: Exhibits anti-inflammatory and antioxidant activities.
Swertiamarin stands out due to its extensive therapeutic potential and diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C16H22O10 |
|---|---|
Molecular Weight |
374.34 g/mol |
IUPAC Name |
(3S,4R)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one |
InChI |
InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16?/m0/s1 |
InChI Key |
HEYZWPRKKUGDCR-MQADLURCSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


